

2-(1H-Indol-1-yl)ethanol molecular weight and formula

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Compound of Interest

Compound Name: 2-(1H-Indol-1-yl)ethanol

Cat. No.: B185379

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An In-depth Technical Guide to 2-(1H-Indol-1-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties of **2-(1H-Indol-1-yl)ethanol**, tailored for researchers, scientists, and professionals in drug development. The document details the compound's molecular characteristics and outlines a relevant synthetic protocol for a related indole derivative, offering valuable insights for medicinal chemistry and pharmacological research.

Core Molecular Data

The fundamental properties of **2-(1H-Indol-1-yl)ethanol** are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NO	[1]
Molecular Weight	161.20 g/mol	[2][3][4][5]
Formula Weight	161.2 g/mol	[1]
CAS Number	121459-15-2	[1]
Melting Point	42-43 °C	[1]
Boiling Point	141-142 °C (at 2.5 Torr)	[1]

Synthesis and Experimental Protocols

The indole nucleus is a foundational scaffold in medicinal chemistry.^[6] The synthesis of indole derivatives is a critical area of study. While a specific protocol for **2-(1H-Indol-1-yl)ethanol** is not detailed in the provided search results, a general method for the synthesis of related 3-(2-nitroethyl)-1H-indoles is described, which illustrates common laboratory techniques for indole functionalization.

General Experimental Protocol: Synthesis of 3-(2-Nitroethyl)-1H-Indoles

This procedure outlines the reaction of an indole with a β -nitrostyrene in ethanol, a common method for creating functionalized indole compounds.^{[7][8]}

Materials:

- Indole (2.0 mmol)
- β -Nitrostyrene (2.1 mmol)
- Acetic acid (10 μ L)
- Ethanol (1 mL)
- 5-mL round-bottom flask
- Reflux condenser
- Thin-Layer Chromatography (TLC) plates (e.g., Silufol UV-254)
- Rotary evaporator or filtration apparatus

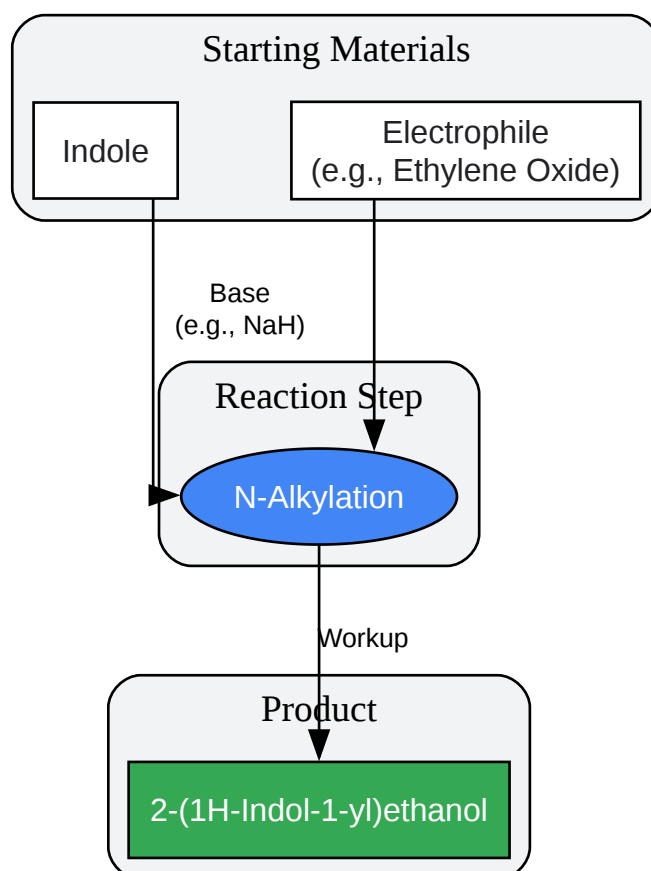
Procedure:

- A 5-mL round-bottom flask is charged with the selected indole (2.0 mmol), β -nitrostyrene (2.1 mmol), acetic acid (10 μ L), and ethanol (1 mL).^{[7][8]}
- The reaction mixture is heated to reflux.^{[7][8]}

- The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).^{[7][8]}
- The mixture is refluxed for a period ranging from 2 to 8 hours, until TLC indicates the complete consumption of the starting material.^{[7][8]}
- Upon completion, the mixture is cooled to room temperature.^[7]
- If a precipitate forms, it is collected by filtration.^[7]
- Alternatively, the reaction mixture is concentrated under reduced pressure (in vacuo), and the resulting residue is purified by column chromatography.^[7]

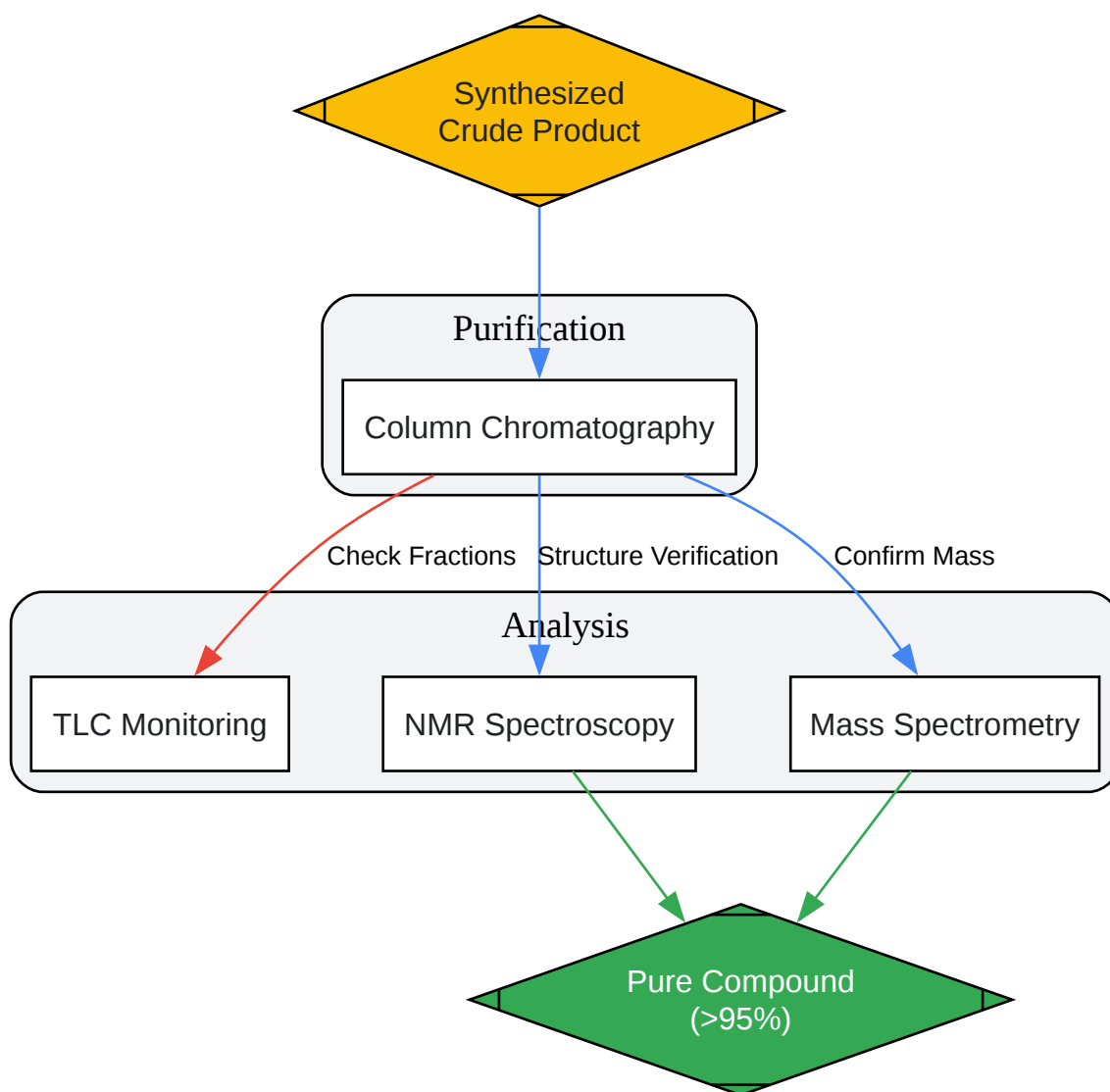
Visualization of Synthetic Logic

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of indole derivatives.



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Caption: Conceptual workflow for the N-alkylation of indole to form **2-(1H-Indol-1-yl)ethanol**.



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Caption: Logical workflow for the purification and analysis of a synthesized indole derivative.

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